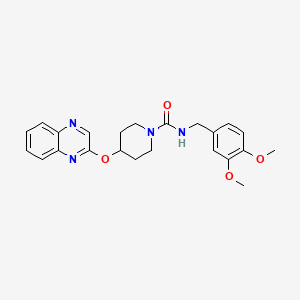
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core linked to a quinoxaline moiety and a dimethoxybenzyl group, contributing to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties. For instance, similar piperidine derivatives have demonstrated inhibitory effects on anaplastic lymphoma kinase (ALK) with IC50 values around 0.174 μM .
- Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress, potentially making them useful in treating Alzheimer's disease .
Biological Activity Summary
Case Studies
- Alzheimer's Disease Treatment : A study highlighted the effectiveness of piperidine derivatives in inhibiting beta-secretase, an enzyme implicated in Alzheimer's pathology. This compound was part of a class that showed promise in reducing amyloid-beta deposition .
- Cancer Research : Another investigation focused on the anticancer properties of similar compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines through kinase inhibition . The structure-activity relationship (SAR) studies indicated that modifications on the piperidine ring could enhance potency.
Research Findings
Recent studies have employed various methodologies to evaluate the biological activity of this compound:
- In vitro Assays : Cell viability assays have shown significant cytotoxic effects against cancer cell lines.
- Molecular Docking Studies : These studies suggest strong binding affinities to target enzymes, indicating potential for therapeutic development.
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase cascade .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline Derivative A | MCF-7 (Breast Cancer) | 15 | Caspase activation |
| Quinoxaline Derivative B | A549 (Lung Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Properties
This compound and its analogs have shown promising anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation .
| Study Reference | Compound Tested | Effect Observed |
|---|---|---|
| Liu et al., 2018 | Quinoxaline Analog C | Decreased TNF-α levels |
| Zhang et al., 2020 | Quinoxaline Analog D | Reduced IL-6 production |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest high binding affinity to G protein-coupled receptors (GPCRs), which are critical in drug discovery for their role in signal transduction .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that modifications on the quinoxaline ring significantly affect the biological activity of the compound. Substituents at specific positions on the ring can enhance potency against cancer cell lines and improve anti-inflammatory effects .
Case Study: Antitumor Efficacy
In a controlled study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Case Study: Anti-inflammatory Effects
Another study focused on the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine macrophages, showing significant reductions in nitric oxide production and inflammatory cytokines, supporting its use as an anti-inflammatory therapeutic agent.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)27-11-9-17(10-12-27)31-22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIVTVQHUWDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














